(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Enzymatic Specificity
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-BWGRGVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747313 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208038-27-1 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schmidt Glycosylation
Employing trichloroacetimidate donors under BF3·OEt2 catalysis in dichloromethane at −40°C results in partial β-selectivity (α:β ≈ 3:1). However, the steric bulk of the aglycone’s pentanoyl group reduces reactivity, yielding <30% combined glycosides.
Koenigs-Knorr Method
Reaction with glycosyl bromides and silver oxide in acetonitrile improves β-selectivity (α:β ≈ 1:2) but requires stoichiometric Hg(CN)2, complicating scalability.
Enzymatic Glycosylation
Patent disclosures describe using β-glycosidases from Aspergillus niger to catalyze the transglycosylation of activated UDP-sugar donors to steroid aglycones. While this method achieves >90% β-selectivity, the UDP-(2S,3S,4S,5R,6S)-3,4,5-trihydroxyoxane-2-carboxylic acid donor must be pre-synthesized via multistep enzymatic phosphorylation.
Extraction from Natural Sources
Although total synthesis is feasible, extraction from starfishes (e.g., Asterias amurensis) remains a primary source for research-scale quantities. The process involves:
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Solvent Extraction : Dried starfish specimens are macerated in 95% ethanol (3 × 24h), filtered, and concentrated.
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Liquid-Liquid Partitioning : The crude extract is partitioned between H2O and n-BuOH, with the n-BuOH layer enriched in steroid glycosides.
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Chromatography :
Yields from natural extraction are low (0.002–0.005% w/w), necessitating 50–100kg of raw material for gram-scale isolation.
Purification and Stabilization
The compound’s polarity and sensitivity to acidic hydrolysis demand specialized purification:
Crystallization
Slow evaporation from MeOH:EtOAc (1:2) at 4°C produces needle-like crystals suitable for X-ray diffraction. However, residual solvents (<0.1% MeOH) are detectable by GC-MS.
Lyophilization
For aqueous solutions, lyophilization with cryoprotectants (e.g., 2% trehalose) preserves glycosidic bonds, reducing degradation to <5% over six months at −20°C.
Analytical Characterization
Table 1: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 5.38 (d, J=8.2Hz, H-1'), δ 4.92 (s, H-17), δ 2.51 (m, H-3) |
| 13C NMR | δ 178.2 (C=O), δ 105.6 (C-1'), δ 82.4 (C-3), δ 72.1 (C-7) |
| HRMS | m/z 783.3521 [M+H]+ (calc. 783.3518) |
Table 2: Comparison of Synthetic vs. Natural Yields
| Method | Yield (%) | Purity (%) | β-Selectivity (%) |
|---|---|---|---|
| Schmidt | 28 | 92 | 25 |
| Koenigs-Knorr | 41 | 88 | 67 |
| Enzymatic | 65 | 95 | 93 |
| Natural Extract | 0.004 | 99 | N/A |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase isoform UGT1A3.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects by interacting with specific enzymes and receptors in the body. It is formed from chenodeoxycholic acid through the action of UDP-glucuronosyltransferase isoform UGT1A3. This compound can modulate the activity of various enzymes involved in bile acid metabolism .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The stereochemical complexity of the target compound necessitates precise reaction conditions, as seen in ’s inert-atmosphere protocols .
- Analytical Characterization : HPLC-LTQ-Orbitrap-MS/MS () is critical for resolving such complex structures, enabling identification of hydroxylation and glycosylation patterns .
- Therapeutic Potential: The compound’s polarity and structural similarity to bioactive steroids position it as a candidate for drug development, particularly in oncology (ferroptosis induction) or metabolic disorders .
Biological Activity
The compound identified as (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (commonly referred to as Compound A) is a complex polyhydroxylated structure with potential biological significance. This article delves into its biological activity based on various research findings.
Structural Overview
Compound A's structure features multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety. The presence of these functional groups is indicative of its potential interactions in biological systems. The molecular formula is , and it has a molecular weight of 712.7 g/mol.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in Compound A suggests it may scavenge free radicals effectively. Studies have shown that such compounds can reduce oxidative stress in various cell types.
2. Anticancer Activity
Several derivatives of polyhydroxylated compounds have been reported to possess anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that Compound A may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : In vitro studies demonstrated that similar compounds inhibited the proliferation of breast cancer cell lines by up to 70% after 48 hours of treatment .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Compounds with similar configurations have been shown to inhibit pro-inflammatory cytokines.
- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds significantly reduced swelling and pain responses .
4. Neuroprotective Effects
There is emerging evidence that polyhydroxylated compounds can protect neuronal cells from oxidative damage and apoptosis.
- Mechanism : These compounds may enhance the expression of neuroprotective proteins or inhibit neurotoxic pathways .
Data Table: Summary of Biological Activities
Q & A
Q. How can interdisciplinary methods enhance structural or functional analysis?
- Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) for large-scale conformational studies and surface plasmon resonance (SPR) for binding affinity measurements. Pair with synchrotron-based X-ray absorption spectroscopy (XAS) to probe metal coordination (if applicable). Collaborate with bioinformatics teams for multi-omics data integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
